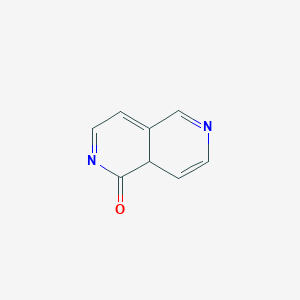
8aH-2,6-naphthyridin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8aH-2,6-naphthyridin-1-one is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are bicyclic structures containing two nitrogen atoms in the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedländer Approach: This method uses green strategies such as hydroamination of terminal alkynes followed by Friedländer cyclization.
Metal-Catalyzed Synthesis: Utilizing metal catalysts to facilitate the formation of the naphthyridine core.
Ring Expansion Reactions: Starting from 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one.
Industrial Production Methods: Industrial production methods often focus on eco-friendly and atom-economical approaches. These methods aim to minimize waste and use safer reagents and solvents .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 8aH-2,6-naphthyridin-1-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like phosphorus oxychloride (POCl₃) and nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions include various substituted naphthyridines with potential biological activities .
Scientific Research Applications
8aH-2,6-naphthyridin-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8aH-2,6-naphthyridin-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1,8-Naphthyridine: Shares a similar core structure but differs in the position of nitrogen atoms.
1,6-Naphthyridine: Another isomer with distinct biological activities.
Quinoline: A related heterocyclic compound with one nitrogen atom in the ring.
Uniqueness: 8aH-2,6-naphthyridin-1-one is unique due to its specific substitution pattern and the resulting biological activities. Its ability to act as a versatile scaffold for drug development sets it apart from other similar compounds .
Properties
Molecular Formula |
C8H6N2O |
|---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
8aH-2,6-naphthyridin-1-one |
InChI |
InChI=1S/C8H6N2O/c11-8-7-2-3-9-5-6(7)1-4-10-8/h1-5,7H |
InChI Key |
QDTFFYMMCWZRTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=CC=NC(=O)C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















